2-[4-ethyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(2-methoxyethyl)acetamide
Description
Properties
IUPAC Name |
2-(4-ethyl-2-morpholin-4-yl-6-oxopyrimidin-1-yl)-N-(2-methoxyethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O4/c1-3-12-10-14(21)19(11-13(20)16-4-7-22-2)15(17-12)18-5-8-23-9-6-18/h10H,3-9,11H2,1-2H3,(H,16,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXSGCFCTWECOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)N(C(=N1)N2CCOCC2)CC(=O)NCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-ethyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(2-methoxyethyl)acetamide typically involves multiple steps. One common method involves the reaction of 2-morpholin-4-yl-phenylamine with 2-hydroxy-3-methoxy-5-nitro-benzaldehyde in an ethanol solution under reflux conditions . The resulting intermediate is then further reacted with ethyl acetoacetate and ammonium acetate to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-ethyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(2-methoxyethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the pyrimidine ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[4-ethyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(2-methoxyethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-ethyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may bind to a particular enzyme’s active site, blocking its activity and thereby affecting the metabolic pathway it regulates.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Analysis
Core Heterocyclic Modifications
- Compound 8c (): Contains a 6-oxo-1,6-dihydropyrimidine core with a thioether linkage to a nitrobenzothiazole group. Unlike the target compound, it lacks a morpholine ring but includes a cyano group and a 4-methoxyphenyl substituent. The thioether linkage may enhance metabolic stability compared to oxygen-based linkages .
- Quinazolin-4-one/3-cyanopyridin-2-one Hybrids (): Replace the dihydropyrimidinone core with fused quinazoline or pyridone systems. For example, Compound 8 (C31H25N5O4S) integrates a 3-ethylquinazolin-4-one moiety, which could increase π-π stacking interactions in biological targets .
Side Chain Variations
- N-(2-Methoxyethyl)acetamide vs. Aryl-Substituted Acetamides ():
- The target compound’s methoxyethyl side chain may improve solubility compared to N-(4-isopropylphenyl)acetamide derivatives (), which feature bulky aromatic substituents.
- N-(4-(2-(methylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)phenyl)acetamide () uses a methylthio group and phenyl ring, likely reducing polarity compared to the morpholine-containing target compound .
Morpholine Ring vs. Piperidine/Pyridine Analogues
- Example 34 (): Substitutes morpholine with a piperidin-4-ylidene group and includes a methoxyethyl chain. The larger quinoline moiety increases molecular weight (669 Da vs.
Physicochemical Properties
*Estimated based on structural formula.
- Thermal Stability : Compounds with fused aromatic systems (e.g., ) exhibit higher melting points (>300°C) than the target compound’s analogs, likely due to enhanced crystallinity and intermolecular interactions .
- Solubility : The methoxyethyl group in the target compound may confer better aqueous solubility compared to aryl-substituted analogs ().
Biological Activity
The compound 2-[4-ethyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(2-methoxyethyl)acetamide is a derivative of dihydropyrimidine and morpholine, which have been studied for their potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and therapeutic implications based on available literature.
- Chemical Formula: C12H17N3O4
- Molecular Weight: 267.28 g/mol
- CAS Number: 1260543-99-4
Research indicates that compounds with a dihydropyrimidine structure often exhibit a range of biological activities, including:
- Antimicrobial Effects: Dihydropyrimidines have shown activity against various bacterial strains.
- Anti-inflammatory Properties: The morpholine moiety may contribute to anti-inflammatory effects by modulating immune responses.
- Enzyme Inhibition: Some studies suggest that similar compounds can inhibit enzymes involved in inflammatory pathways, such as myeloperoxidase (MPO), which is implicated in various autoimmune diseases .
Biological Activity Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of 2-[4-ethyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(2-methoxyethyl)acetamide.
Antimicrobial Activity
A study focusing on similar dihydropyrimidine derivatives demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membranes and inhibition of nucleic acid synthesis.
Anti-inflammatory Activity
In vitro studies have shown that morpholine-containing compounds can suppress the production of pro-inflammatory cytokines. For example, compounds similar to 2-[4-ethyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(2-methoxyethyl)acetamide were found to significantly reduce TNF-alpha and IL-6 levels in lipopolysaccharide-stimulated macrophages .
Case Studies
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
